2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and hydroxymethyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the hydroxymethyl and methoxyethyl groups can influence its solubility and bioavailability. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Compared to other triazole derivatives, 2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific substituents. Similar compounds include:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal with a similar structure but different substituents.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its combination of substituents, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H15ClN4O3 |
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Molecular Weight |
310.73 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(hydroxymethyl)-N-(2-methoxyethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C13H15ClN4O3/c1-21-7-6-15-13(20)12-11(8-19)16-18(17-12)10-4-2-9(14)3-5-10/h2-5,19H,6-8H2,1H3,(H,15,20) |
InChI Key |
FBZAUAPFVPLIAY-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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